trans-2-(4-n-Butylphenyl)cyclohexanol physical and chemical properties
trans-2-(4-n-Butylphenyl)cyclohexanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
trans-2-(4-n-Butylphenyl)cyclohexanol is a substituted cyclohexanol derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a cyclohexane ring, is a common scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The cyclohexane unit provides a three-dimensional framework that can be strategically functionalized to interact with biological targets such as enzymes and receptors. The presence of the 4-n-butylphenyl substituent introduces lipophilic character, which can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of trans-2-(4-n-Butylphenyl)cyclohexanol, along with synthetic strategies and potential applications, to support researchers in its further investigation and utilization.
Chemical Structure and Properties
The structure of trans-2-(4-n-Butylphenyl)cyclohexanol consists of a cyclohexane ring with a hydroxyl group and a 4-n-butylphenyl group attached to adjacent carbon atoms in a trans configuration. This stereochemistry is crucial as it defines the spatial orientation of the substituents and, consequently, the molecule's overall shape and biological activity.
Figure 1: Chemical structure of trans-2-(4-n-Butylphenyl)cyclohexanol.
Table 1: Predicted Physical and Chemical Properties
| Property | Value | Source/Basis for Prediction |
| Molecular Formula | C₁₆H₂₄O | Calculated |
| Molecular Weight | 232.36 g/mol | Calculated |
| CAS Number | Not available in public databases | - |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds like trans-2-phenyl-1-cyclohexanol |
| Melting Point | Estimated to be in the range of 60-90 °C | Analogy to trans-2-phenyl-1-cyclohexanol (54 °C) and considering the effect of the n-butyl group.[1] |
| Boiling Point | > 250 °C at atmospheric pressure | Analogy to related structures.[] |
| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane; Insoluble in water. | General solubility of similar organic molecules. |
| pKa | Estimated to be around 16-18 | Typical pKa for a secondary alcohol. |
Synthesis and Experimental Protocols
A plausible synthetic route to trans-2-(4-n-Butylphenyl)cyclohexanol involves the reaction of 4-n-butylphenylmagnesium bromide with cyclohexene oxide. This Grignard reaction is a common method for the formation of C-C bonds and the synthesis of 2-substituted cyclohexanols.
Figure 2: Proposed synthesis of trans-2-(4-n-Butylphenyl)cyclohexanol.
Step-by-Step Synthesis Protocol (Proposed)
-
Preparation of 4-n-Butylphenylmagnesium bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 4-n-butylbromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the 4-n-butylbromobenzene solution to the magnesium turnings. The reaction should start, as indicated by heat evolution and a change in color.
-
Once the reaction has initiated, add the remaining 4-n-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclohexene oxide in anhydrous THF and add it to the dropping funnel.
-
Add the cyclohexene oxide solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the trans isomer.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ 7.0-7.3 (m, 4H, Ar-H), 3.5-3.8 (m, 1H, CH-OH), 2.5-2.7 (t, 2H, Ar-CH₂), 1.0-2.2 (m, 15H, cyclohexyl-H and butyl-H), 0.9 (t, 3H, CH₃) | Based on typical chemical shifts for similar structures. The multiplicity and integration will be key for structural confirmation. |
| ¹³C NMR | δ 140-145 (Ar-C), 128-130 (Ar-CH), 70-75 (CH-OH), 50-55 (CH-Ar), 35-40 (Ar-CH₂), 20-35 (cyclohexyl-CH₂ and butyl-CH₂), 14 (CH₃) | Predicted chemical shifts for aromatic, alcohol, and aliphatic carbons. |
| IR (Infrared) | ~3300 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~2930, 2850 cm⁻¹ (aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1050 cm⁻¹ (C-O stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule.[3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 232. Key fragmentation patterns would involve loss of water (M-18), and cleavage of the butyl group and the cyclohexyl ring. | Based on the molecular weight and common fragmentation pathways for alcohols and alkylbenzenes. |
Reactivity and Chemical Properties
The chemical reactivity of trans-2-(4-n-Butylphenyl)cyclohexanol is primarily dictated by the hydroxyl group.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-n-butylphenyl)cyclohexanone, using common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to form esters.
-
Etherification: Etherification can be achieved under appropriate conditions, for example, using the Williamson ether synthesis.
-
Dehydration: Acid-catalyzed dehydration would likely lead to a mixture of alkene products.
Applications in Drug Discovery and Medicinal Chemistry
Substituted cyclohexanol scaffolds are of significant interest in drug discovery. The rigid cyclohexane ring allows for the precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. The trans stereochemistry, in particular, provides a well-defined spatial relationship between the aryl group and the hydroxyl group.
The 4-n-butylphenyl group can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification to modulate the compound's properties.
Potential therapeutic areas where this scaffold could be explored include:
-
Neuroactive Agents: The cyclohexane motif is found in various CNS-active drugs.
-
Selective Ligands for Receptors and Enzymes: The defined stereochemistry and functionality make it a promising starting point for the design of selective inhibitors or modulators.
-
Anticancer Agents: Many anticancer drugs incorporate hydrophobic aryl groups and hydrogen bonding moieties.
Conclusion
trans-2-(4-n-Butylphenyl)cyclohexanol represents a valuable, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data. It is intended to serve as a resource for researchers, encouraging further investigation into the synthesis, characterization, and application of this and related substituted cyclohexanol derivatives. The insights provided herein are grounded in established chemical principles and data from analogous compounds, offering a solid starting point for future research endeavors.
References
-
2-allylcyclohexanol - C9H16O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved March 27, 2026, from [Link]
-
trans-2-phenyl-1-cyclohexanol - Stenutz. (n.d.). Retrieved March 27, 2026, from [Link]
-
(1S-TRANS)-2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-2-tert-Butyl-trans-4-methyl-cyclohexanol - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]
-
bmse000431 Cyclohexanol at BMRB. (n.d.). Retrieved March 27, 2026, from [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]
-
(trans)-2-Deuterio-4-(t-butyl)cyclohexanol - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-2-Phenyl-1-cyclohexanol - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]
- WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents. (n.d.).
-
4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-2-Phenyl-1-cyclohexanol - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. (2024, August 15). Retrieved March 27, 2026, from [Link]
- CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol - Google Patents. (n.d.).
-
Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved March 27, 2026, from [Link]
-
Cyclohexanol - ChemBK. (2025, August 19). Retrieved March 27, 2026, from [Link]
-
IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst) - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-2-Phenyl-1-cyclohexanol - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]
-
Cyclohexanol Structure, Properties & Hazards - Lesson - Study.com. (n.d.). Retrieved March 27, 2026, from [Link]
-
98-52-2| Chemical Name : 4-tert-Butylcyclohexanol (cis- and trans- mixture) - Pharmaffiliates. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of 4-tert-Butyl-cyclohexanol - PrepChem.com. (n.d.). Retrieved March 27, 2026, from [Link]
-
trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 27, 2026, from [Link]
-
2-Phenylcyclohexanol | C12H16O | CID 15046 - PubChem - NIH. (n.d.). Retrieved March 27, 2026, from [Link]
